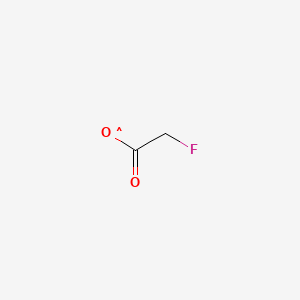
Methyl 4-phenyl-4-(phenylhydrazono)-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-phenyl-4-(phenylhydrazono)-2-butenoate is an organic compound with a complex structure that includes both phenyl and hydrazono groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-phenyl-4-(phenylhydrazono)-2-butenoate typically involves the reaction of methyl acetoacetate with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-phenyl-4-(phenylhydrazono)-2-butenoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazono group into an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the specific substitution but may include the use of halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylhydrazone oxides, while reduction could produce phenylhydrazine derivatives.
Scientific Research Applications
Methyl 4-phenyl-4-(phenylhydrazono)-2-butenoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism by which Methyl 4-phenyl-4-(phenylhydrazono)-2-butenoate exerts its effects often involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include various biochemical processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-phenyl-2-butenoate: Lacks the hydrazono group, making it less reactive in certain types of chemical reactions.
Phenylhydrazine derivatives: These compounds share the hydrazono group but differ in their overall structure and reactivity.
Uniqueness
Methyl 4-phenyl-4-(phenylhydrazono)-2-butenoate is unique due to its combination of phenyl and hydrazono groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective reactivity and binding.
Properties
CAS No. |
6628-45-1 |
|---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
methyl (E,4Z)-4-phenyl-4-(phenylhydrazinylidene)but-2-enoate |
InChI |
InChI=1S/C17H16N2O2/c1-21-17(20)13-12-16(14-8-4-2-5-9-14)19-18-15-10-6-3-7-11-15/h2-13,18H,1H3/b13-12+,19-16- |
InChI Key |
VRKKUAQKBLSVLY-HZFQEMMZSA-N |
Isomeric SMILES |
COC(=O)/C=C/C(=N/NC1=CC=CC=C1)/C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C=CC(=NNC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[Butylidenebis(oxymethylene)]bisfuran](/img/structure/B12664950.png)
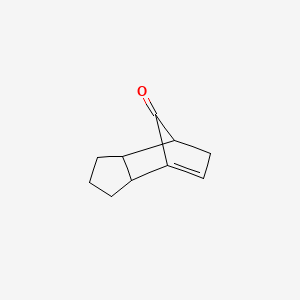
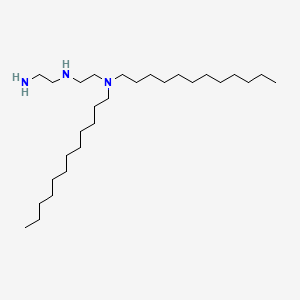



![[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (4aR,5R,6aS,6bR,9S,10S,12aR)-10-[(2R,3R,4S,5S,6S)-6-(dodecylcarbamoyl)-5-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-formyl-5-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12664988.png)
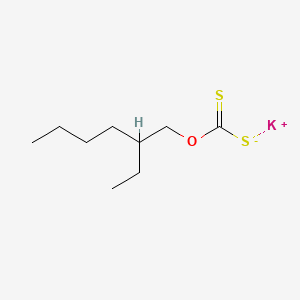
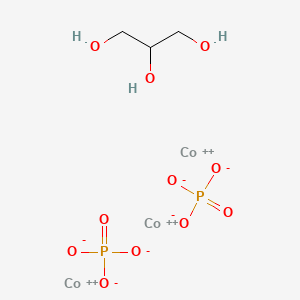

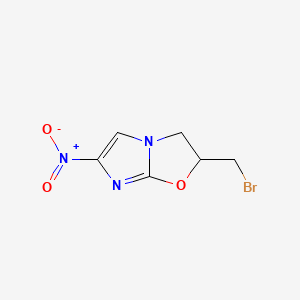
![N-[(Dibutylamino)methyl]methacrylamide](/img/structure/B12665005.png)
